

UNC3230: A Comparative Guide to its Effects Across Diverse Cell Lines

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Compound of Interest

Compound Name: *UNC3230*

Cat. No.: *B611581*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of **UNC3230**, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), across various cell lines. **UNC3230** is an ATP-competitive inhibitor with a reported IC₅₀ of approximately 41 nM in biochemical assays.^{[1][2]} It also demonstrates inhibitory activity against PIP4K2C but does not significantly affect other lipid kinases such as PIP5K1A or PI3Ks.^{[1][2]} This guide summarizes key experimental findings, presents detailed protocols for relevant assays, and visualizes the underlying biological pathways to offer an objective comparison of **UNC3230**'s performance.

Quantitative Data Summary

The following tables summarize the quantitative effects of **UNC3230** observed in different cellular contexts.

Table 1: In Vitro Inhibitory Activity of **UNC3230**

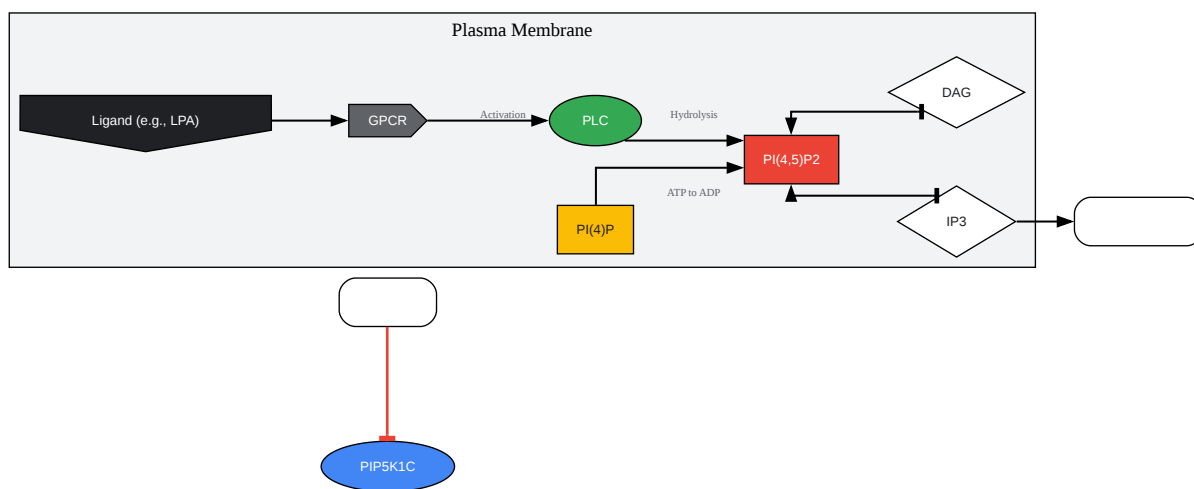
Target	Assay Type	IC50	Ki	Notes
PIP5K1C	Microfluidic Mobility Shift Assay	~41 nM[1][2]	23 nM	ATP-competitive inhibitor.[1]
PIP4K2C	Competitive Binding Assay	Kd < 0.2 µM[1]	-	Also inhibited by UNC3230.
PIP5K1A	-	No interaction at 10 µM[1]	-	Demonstrates selectivity over this isoform.
Other Lipid Kinases (including PI3Ks)	Various	Not inhibited[1]	-	Shows selectivity.

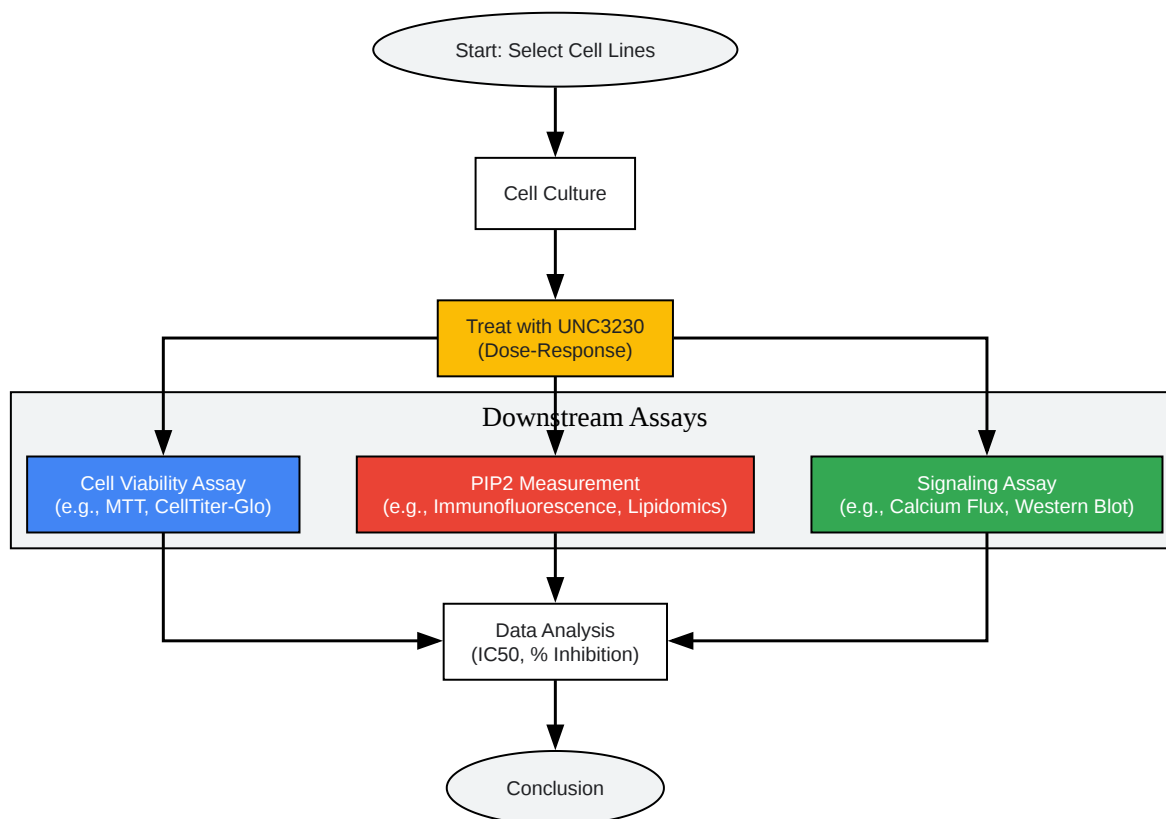
Table 2: Cellular Effects of **UNC3230** in Different Cell Lines

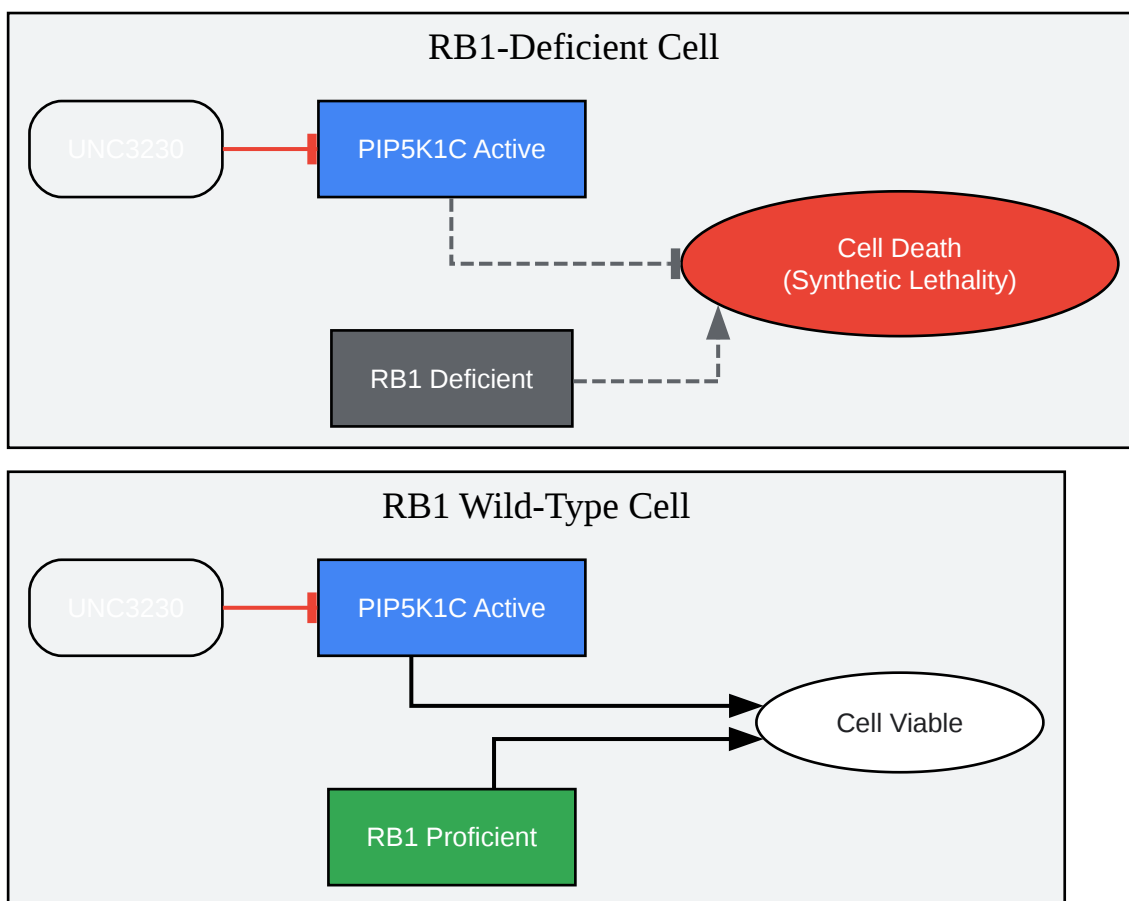
Cell Line	Cell Type/Origin	UNC3230 Concentration	Observed Effects	Reference
Dorsal Root Ganglia (DRG) Neurons	Mouse, primary	100 nM	~45% reduction in membrane PIP2 levels.[1]	[1]
Dorsal Root Ganglia (DRG) Neurons	Mouse, primary	100 nM	Significant reduction in lysophosphatidic acid (LPA)-evoked calcium signaling.[1]	[1]
Colorectal Cancer Cells	Human, cancer	Not Specified	Significantly inhibits glycolysis and tumor growth.	[1]
HFF1	Human, Foreskin Fibroblast	5 μ M	10-15% reduction in cell proliferation. Increased sensitivity to WX8 by 76%.[3]	[3]
RB1-deficient Cancer Cells	Human, cancer	Not Specified	Elicits synthetic lethality.[4]	[4][5]
Vero Cells	Monkey, Kidney Epithelial	>100 μ M (CC50)	Marginally active against SARS-CoV-2 with an EC50 of 95.1 μ M; severe cytotoxicity observed on Day 2.[6]	[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PIP5K1C, a typical experimental workflow for evaluating **UNC3230**, and the concept of synthetic lethality with RB1 deficiency.







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